molecular formula C14H16O6 B11951701 3-(3-Methoxybenzoyl)adipic acid CAS No. 17797-68-1

3-(3-Methoxybenzoyl)adipic acid

Cat. No.: B11951701
CAS No.: 17797-68-1
M. Wt: 280.27 g/mol
InChI Key: XEBLDFMSMGYJNV-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzoyl)adipic acid is an organic compound with the molecular formula C14H16O6 It is a derivative of adipic acid, where one of the hydrogen atoms is replaced by a 3-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzoyl)adipic acid typically involves the reaction of 3-methoxybenzoic acid with adipic acid under specific conditions. One common method is the esterification of 3-methoxybenzoic acid followed by a Friedel-Crafts acylation reaction with adipic acid. The reaction conditions often require the use of a catalyst such as sulfuric acid or hydrochloric acid and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of esterification and acylation reactions used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzoyl)adipic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of 3-(3-hydroxybenzoyl)adipic acid.

    Reduction: Formation of 3-(3-methoxybenzyl)adipic acid.

    Substitution: Formation of various substituted benzoyl adipic acids depending on the substituent introduced.

Scientific Research Applications

3-(3-Methoxybenzoyl)adipic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzoyl)adipic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The adipic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the adipic acid moiety.

    Adipic acid: Lacks the methoxybenzoyl group but shares the adipic acid structure.

    3-(3-Hydroxybenzoyl)adipic acid: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

3-(3-Methoxybenzoyl)adipic acid is unique due to the presence of both the methoxybenzoyl and adipic acid moieties, which confer distinct chemical and physical properties.

Properties

CAS No.

17797-68-1

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

3-(3-methoxybenzoyl)hexanedioic acid

InChI

InChI=1S/C14H16O6/c1-20-11-4-2-3-9(7-11)14(19)10(8-13(17)18)5-6-12(15)16/h2-4,7,10H,5-6,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

XEBLDFMSMGYJNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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